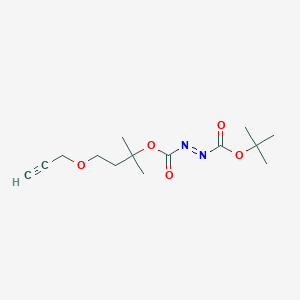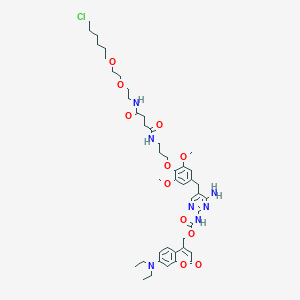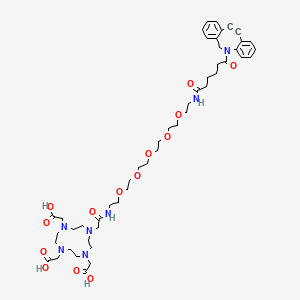
DiaAlk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DiaAlk is a clickable, electrophilic diazene probe which enables capture and site-centric proteomic analysis of oxidative post-translational modification (OxiPTM).
Scientific Research Applications
1. Proteomic Analysis
DiaAlk, a clickable, electrophilic diazene probe, is utilized for proteomic analysis. Akter et al. (2018) describe its application in capturing and analyzing cysteine S-sulfinylation modifications in proteins. This method illuminates dynamic responses to oxidative stress and assists in identifying new substrates of sulfiredoxin, expanding our understanding of reactive oxygen species-associated diseases, particularly cancer (Akter et al., 2018).
2. Large-Scale Proteomics
In large-scale proteomics, reproducibility is critical. Poulos et al. (2020) assess the reproducibility of mass spectrometry over time across different instruments. They develop computational methods to improve quantitative accuracy in proteomics, highlighting this compound's potential role in enhancing the accuracy and reliability of large-scale proteomic data (Poulos et al., 2020).
3. Microalgae Harvesting
Kurniawati et al. (2014) investigate the use of natural biosurfactant saponin in conjunction with chitosan for harvesting microalgae. The study demonstrates that dispersed air flotation (DiAF) with saponin and chitosan is effective for separating microalgae and algogenic organic matter, potentially applicable in microalgae-based biorefineries (Kurniawati et al., 2014).
4. Diatom Cultivation and Biotechnology
Lebeau and Robert (2003) discuss the biotechnological applications of diatoms, emphasizing the need for optimizing culture processes to reduce costs. Their work sheds light on the potential of genetically engineered microalgae that can be cultivated in heterotrophic conditions, offering new opportunities for biotechnological compounds (Lebeau & Robert, 2003).
5. Genome Engineering in Diatoms
Daboussi et al. (2014) showcase the use of genome engineering techniques in the diatom Phaeodactylum tricornutum. Their research demonstrates targeted and stable modifications of the diatom genome, leading to the creation of strains with enhanced lipid production, highlighting diatoms' potential in biofuel production (Daboussi et al., 2014).
Properties
Molecular Formula |
C14H22N2O5 |
|---|---|
Molecular Weight |
298.34 |
IUPAC Name |
1-(tert-Butyl) 2-(2-methyl-4-(prop-2-yn-1-yloxy)butan-2-yl) (E)-diazene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-7-9-19-10-8-14(5,6)21-12(18)16-15-11(17)20-13(2,3)4/h1H,8-10H2,2-6H3/b16-15+ |
InChI Key |
XJQVERHFBNGDPW-FOCLMDBBSA-N |
SMILES |
O=C(/N=N/C(OC(CCOCC#C)(C)C)=O)OC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DiaAlk |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)



